molecular formula C15H29NO3 B12951249 tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

Cat. No.: B12951249
M. Wt: 271.40 g/mol
InChI Key: HYGZLIOPCSKGRU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate is a sterically hindered piperidine derivative designed for advanced chemical synthesis and pharmaceutical research. This compound integrates a hydroxymethyl functional group with the steric protection of four methyl groups on the piperidine ring, making it a valuable bifunctional synthetic building block. The primary hydroxyl group provides a versatile handle for further chemical transformations, such as esterification, etherification, or oxidation to the corresponding aldehyde . Simultaneously, the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, ensuring stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions . This combination of features is particularly valuable in medicinal chemistry for the construction of complex molecules, where it can be used to introduce a conformationally restricted, sterically shielded piperidine scaffold into target structures. The physical properties, including molecular weight and formula, can be inferred from closely related analogues, such as the 2,2-dimethyl and 4-hydroxy variants . Researchers utilize this and similar compounds as key intermediates in developing active pharmaceutical ingredients (APIs), ligands for catalysis, and building blocks for organic materials. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Safety Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3/c1-13(2,3)19-12(18)16-14(4,5)8-11(10-17)9-15(16,6)7/h11,17H,8-10H2,1-7H3

InChI Key

HYGZLIOPCSKGRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)CO)C

Origin of Product

United States

Preparation Methods

Base-Mediated Nucleophilic Substitution in Aprotic Solvents

One common approach involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with electrophilic aromatic or heteroaromatic halides under basic conditions:

Yield Reaction Conditions Experimental Details
60-62% Sodium hydride (60%) or potassium tert-butoxide in DMF or DMSO at room temperature for 1-20 hours Sodium hydride (4.0 mmol) was suspended in DMF, followed by addition of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.0 mmol). After 20 min stirring, electrophiles such as 2-bromo-4-chloro-5-nitropyridine or tert-butyl 5-chloro-2,4-difluorobenzoate were added. The mixture was stirred overnight or for 1 hour at 20°C. Workup involved ether extraction, washing, drying, and silica gel chromatography to isolate the product as a pale yellow oil or liquid.

This method leverages the deprotonation of the hydroxymethyl group to form an alkoxide nucleophile, which then displaces halides on aromatic rings, forming ether linkages.

Mitsunobu Reaction for Ether Formation

Another widely used method is the Mitsunobu reaction, which couples the hydroxymethyl group with phenolic or pyridinolic substrates:

Yield Reaction Conditions Experimental Details
60-74% Diisopropyl azodicarboxylate (DIAD), triphenylphosphine in tetrahydrofuran (THF) or toluene at 0–35°C for 8–24 hours A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and phenolic substrates such as 5-chloro-2-hydroxybenzonitrile or 2,6-dichloropyridin-3-ol was treated with triphenylphosphine and DIAD. The reaction proceeded at room temperature or slightly elevated temperatures for 8–24 hours. The crude product was purified by silica gel chromatography to yield the corresponding ether derivatives.

This method is particularly useful for forming aryl ethers under mild conditions, preserving the Boc protecting group and the hydroxymethyl functionality.

Carbamate Formation via Reaction with Triphosgene

For introducing carbamate linkages or further functionalization, triphosgene-mediated reactions have been employed:

Yield Reaction Conditions Experimental Details
74% Reaction of 4-amino-5-chloro-2-methoxybenzaldehyde with triphosgene in toluene at 120°C for 2 hours, followed by reaction with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and triethylamine in THF at 70°C for 2 hours The aldehyde was converted to an intermediate carbamoyl chloride, which was then reacted with the Boc-protected piperidine derivative to form a carbamate-linked product. Purification by silica gel chromatography afforded the product as a yellow oil.

This approach is useful for synthesizing carbamate derivatives of the target compound, expanding its utility in medicinal chemistry.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Base-mediated nucleophilic substitution Sodium hydride or potassium tert-butoxide in DMF/DMSO, RT, 1–20 h 60–62 Alkoxide formation and aromatic substitution
Mitsunobu reaction DIAD, triphenylphosphine, THF/toluene, 0–35°C, 8–24 h 60–74 Ether formation with phenols or pyridinols
Carbamate formation Triphosgene, toluene 120°C; then THF, triethylamine 70°C 74 Carbamate linkage formation

Research Findings and Analytical Data

  • NMR Spectroscopy : ^1H NMR data confirm the presence of characteristic signals for the Boc group (singlet near 1.45 ppm for 9H), piperidine ring protons, and hydroxymethyl methylene protons (multiplets around 3.5–4.2 ppm).
  • LCMS : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 316, 318 for brominated derivatives).
  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is the standard purification method, yielding pale yellow oils or liquids.
  • Reaction Yields : Moderate to good yields (60–74%) are typical, depending on the reaction type and substrates used.

Additional Notes on Starting Materials and Precursors

  • The tetramethyl substitution at the 2,2,6,6-positions of the piperidine ring is typically introduced via starting materials such as 2,2,6,6-tetramethylpiperidine, which can be lithiated and functionalized further.
  • The Boc protecting group is installed using standard carbamate formation techniques, often employing di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Hydroxymethylation at the 4-position can be achieved by selective functionalization of the piperidine ring or by using pre-functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate is in medicinal chemistry as a potential drug candidate. Its structure allows for modifications that can enhance biological activity against various diseases.

  • Case Study : Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies involving its analogs demonstrated effectiveness against resistant bacterial strains due to their ability to inhibit bacterial cell wall synthesis .

Polymer Chemistry

The compound serves as a building block in polymer chemistry for synthesizing advanced materials with tailored properties.

  • Application : It is used in the development of light stabilizers and antioxidants for plastics and coatings. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and UV resistance .

Photostabilization

This compound has been investigated for its photostabilizing effects in cosmetic formulations.

  • Research Findings : Studies have demonstrated that this compound can protect active ingredients in sunscreens from photodegradation. Its presence helps maintain the efficacy of UV filters over prolonged exposure to sunlight .

Comparative Analysis of Applications

Application AreaKey BenefitsRelevant Studies
Medicinal ChemistryAntibacterial activity against resistant strains
Polymer ChemistryEnhances thermal stability and UV resistance
PhotostabilizationProtects UV filters in cosmetic products

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a. Substituent Position and Length

  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate : Features a longer hydroxypropyl chain (C3) at position 4, increasing hydrophilicity compared to the hydroxymethyl (C1) group in the target compound. This may enhance solubility in polar solvents but reduce steric shielding .

b. Functional Group Differences

  • 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine : Replaces the Boc group with a hydroxyethyl substituent, eliminating the carbamate’s electron-withdrawing effect. This alters reactivity in radical-mediated processes, as the Boc group stabilizes intermediates during oxidation .
  • Bis[4-(2,2,6,6-tetramethylpiperidine-1-oxyl)] phthalate (diTEMPO): Incorporates TEMPO radicals (nitroxides) instead of hydroxymethyl and Boc groups. TEMPO derivatives are potent radical scavengers but require stabilization of the nitroxide moiety, unlike the target compound’s non-radical structure .
Physical and Chemical Properties
Property Target Compound tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine
Molecular Weight ~285.4 g/mol 243.34 g/mol ~217.2 g/mol
Key Functional Groups Boc, hydroxymethyl, tetramethyl Boc, hydroxypropyl Hydroxyethyl, tetramethyl
Solubility Moderate in organic solvents Higher in polar solvents due to C3 chain High in alcohols/water
Steric Hindrance High (2,2,6,6-tetramethyl) Moderate (no 2,2,6,6 substitution) High (2,2,6,6-tetramethyl)

Research Findings and Key Differentiators

  • Radical Scavenging: The tetramethyl structure in the target compound outperforms non-hindered analogs in polypropylene stabilization, with a 30% increase in UV resistance compared to diTEMPO in accelerated aging tests .
  • Thermal Stability : The Boc group enhances thermal decomposition resistance (Td ~220°C) versus hydroxyethyl-substituted derivatives (Td ~180°C) .

Biological Activity

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate (CAS: 2306275-20-5) is a compound that has garnered attention due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H29NO3
  • Molecular Weight : 271.4 g/mol
  • Purity : 97% .

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Specifically, studies have suggested that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathology of neurodegenerative diseases like Alzheimer's disease (AD) .

Neuroprotective Effects

A significant area of research focuses on the neuroprotective properties of this compound. In vitro studies have shown that related compounds can reduce the toxicity induced by amyloid beta (Aβ) peptides in astrocytes. For instance:

  • Cell Viability : When astrocytes were treated with Aβ 1-42, cell viability dropped significantly. However, the introduction of similar compounds improved cell viability by approximately 20% compared to Aβ treatment alone .
  • Cytokine Production : The presence of these compounds reduced TNF-α levels in astrocytes exposed to Aβ, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo models have been used to evaluate the efficacy of these compounds in preventing cognitive decline associated with AD:

  • Scopolamine Model : In studies using scopolamine to induce cognitive impairment in rats, treatment with related compounds resulted in decreased levels of Aβ and reduced β-secretase activity. However, these effects were not statistically significant compared to established treatments like galantamine .

Data Table

Parameter Value Reference
Molecular Weight271.4 g/mol
Cell Viability Improvement20% increase with protective compound
TNF-α ReductionSignificant reduction observed
β-secretase Inhibition (IC50)15.4 nM (for related compounds)
Acetylcholinesterase Inhibition (Ki)0.17 μM (for related compounds)

Case Studies and Research Findings

  • Astrocyte Protection Against Aβ Toxicity : A study demonstrated that the introduction of similar compounds led to a notable increase in astrocyte survival rates when exposed to toxic Aβ levels. The protective mechanism is thought to involve modulation of inflammatory cytokines and direct inhibition of Aβ aggregation .
  • Comparative Efficacy in Animal Models : In tests comparing various treatments for cognitive impairment induced by scopolamine, while the related compounds showed promise in reducing Aβ levels, they did not outperform established medications like galantamine in terms of statistical significance .

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